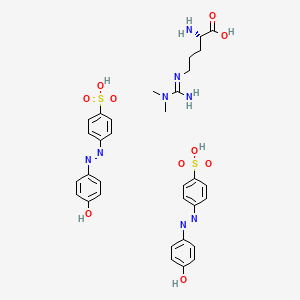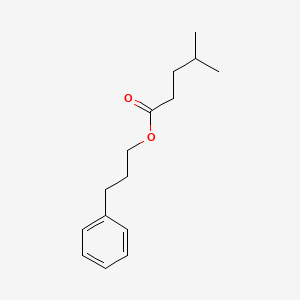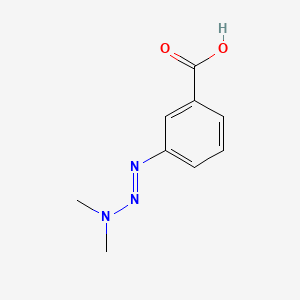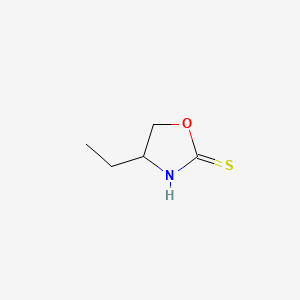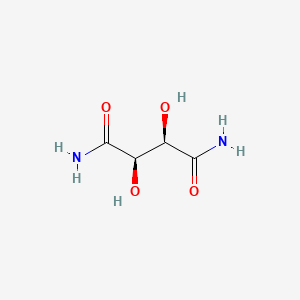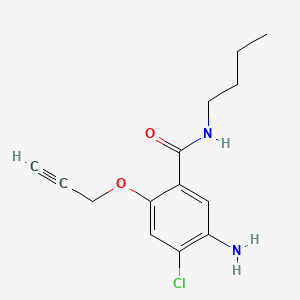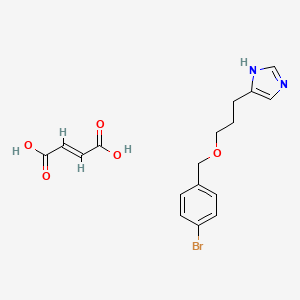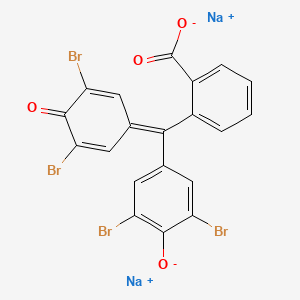
Tetrabromophenolphthalein sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabromophenolphthalein sodium salt is a chemical compound known for its use as an indicator in various analytical applications. It is a derivative of phenolphthalein, where four bromine atoms are substituted on the phenolphthalein molecule. This compound is often used in titrations and other chemical analyses due to its distinct color change properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetrabromophenolphthalein sodium salt involves a multi-step synthesis process. The primary steps include:
Preparation of Sodium Hypobromite: Sodium hydroxide is dissolved in water and cooled to below 10°C.
Bromination: Phenolphthalein and the remaining sodium hydroxide are dissolved in water and cooled to below 10°C. The sodium hypobromite solution is added while stirring, and the mixture is allowed to stand for 4-6 hours.
Refinement: The crude product is dissolved in a sodium hydroxide solution, filtered, and the filtrate is neutralized with dilute hydrochloric acid until the pH is 1-2.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrabromophenolphthalein sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypobromite is commonly used in the synthesis process.
Reducing Agents: Various reducing agents can be used depending on the desired reaction.
Acids and Bases: Hydrobromic acid and sodium hydroxide are frequently used in the preparation and refinement processes.
Major Products Formed
The major products formed from these reactions include various brominated derivatives of phenolphthalein, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrabromophenolphthalein sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an indicator in titrations and other analytical methods.
Biology: Employed in assays for detecting proteins and other biomolecules.
Medicine: Utilized in diagnostic tests and assays for various medical conditions.
Industry: Applied in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of tetrabromophenolphthalein sodium salt involves its ability to change color in response to pH changes. This property makes it an effective indicator in various analytical applications. The molecular targets and pathways involved include the interaction of the compound with hydrogen ions, leading to structural changes that result in a visible color change .
Comparison with Similar Compounds
Similar Compounds
Phenolphthalein: The parent compound of tetrabromophenolphthalein sodium salt, used as an indicator in acid-base titrations.
Bromophenol Blue: Another brominated derivative used as a pH indicator.
Methyl Orange: A different type of pH indicator used in titrations.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct color change properties and makes it suitable for specific analytical applications where other indicators may not be effective .
Properties
Molecular Formula |
C20H8Br4Na2O4 |
|---|---|
Molecular Weight |
677.9 g/mol |
IUPAC Name |
disodium;2-[(3,5-dibromo-4-oxidophenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |
InChI |
InChI=1S/C20H10Br4O4.2Na/c21-13-5-9(6-14(22)18(13)25)17(10-7-15(23)19(26)16(24)8-10)11-3-1-2-4-12(11)20(27)28;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2 |
InChI Key |
GMDWWTKRVUSALP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


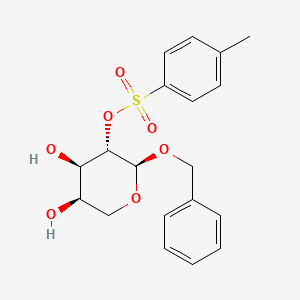



![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
